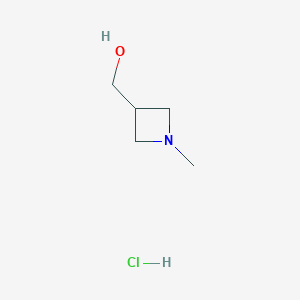

(1-Methylazetidin-3-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(1-methylazetidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-2-5(3-6)4-7;/h5,7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAMSKLNUALOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylazetidin-3-yl)methanol hydrochloride typically involves the reaction of (1-Methylazetidin-3-yl)methanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The specific reaction conditions, such as temperature and solvent, may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of (1-Methylazetidin-3-yl)methanol hydrochloride involves bulk manufacturing and custom synthesis . Companies like ChemScene and Angene International Limited provide this compound in various quantities for research purposes . The production process is designed to meet the high standards required for research-grade chemicals.

Chemical Reactions Analysis

Types of Reactions

(1-Methylazetidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1-Methylazetidin-3-yl)methanol hydrochloride can yield carbonyl compounds, while reduction can produce various derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 101.15 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : Not available

- Density : Approximately 1.0 g/cm³

Synthetic Chemistry

(1-Methylazetidin-3-yl)methanol hydrochloride serves as an important intermediate in organic synthesis. Its azetidine ring structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.

- Reactivity with Electrophiles : The hydroxymethyl group can react with electrophiles, facilitating the formation of diverse derivatives.

Table 1: Chemical Reactivity Overview

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of halides or other groups | Amines, ethers |

| Electrophilic Addition | Reaction with electrophiles | Alcohols, esters |

| Oxidation/Reduction | Transformation of functional groups | Alcohols to ketones |

Biological Research

The compound is explored for its biological activities, particularly in enzyme inhibition and drug development. Its ability to modulate biochemical pathways makes it a candidate for studying:

- Enzyme Mechanisms : Research indicates that (1-Methylazetidin-3-yl)methanol hydrochloride may interact with enzymes involved in metabolic processes.

- Cellular Processes : Studies have shown potential effects on cell signaling pathways, which could lead to therapeutic applications.

Case Study Example :

In one study, (1-Methylazetidin-3-yl)methanol hydrochloride was tested for its inhibitory effects on specific enzymes related to inflammatory pathways. The results indicated a significant reduction in enzyme activity, suggesting potential anti-inflammatory properties.

Medicinal Chemistry

In medicinal chemistry, (1-Methylazetidin-3-yl)methanol hydrochloride is being investigated as a precursor for developing new pharmaceutical agents. Its structural similarity to known pharmacophores suggests potential applications as:

- Analgesics : Due to its interaction with pain pathways.

- Anti-inflammatory Agents : Preliminary findings suggest efficacy in reducing inflammation.

Table 2: Pharmacological Potential Overview

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Analgesics | Pain relief through modulation of pathways | Ongoing preclinical studies |

| Anti-inflammatory Agents | Reduction of inflammatory responses | Early-stage clinical trials |

Mechanism of Action

The mechanism of action of (1-Methylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues of (1-methylazetidin-3-yl)methanol hydrochloride, highlighting differences in functional groups, molecular weights, and similarity scores derived from cheminformatics analyses:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Features |

|---|---|---|---|---|

| (1-Methylazetidin-3-yl)methanol hydrochloride | 1458653-12-7 | C₅H₁₂ClNO | 1.00 | Azetidine ring, methyl (C1), hydroxymethyl (C3) |

| 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 | C₅H₁₂ClNO | 0.86 | Methoxymethyl substituent at C3 |

| (3-Methylazetidin-3-yl)methanamine dihydrochloride | 1557591-41-9 | C₅H₁₄Cl₂N₂ | 1.00 | Methyl (C3), aminomethyl group |

| 2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride | N/A | C₆H₁₆Cl₂N₂ | N/A | Ethylamine chain extension at C3 |

| 1-Benzylazetidin-3-yl)methanamine dihydrochloride | 1511585-69-5 | C₁₁H₁₈Cl₂N₂ | N/A | Benzyl substitution at N1, aminomethyl (C3) |

Notes:

- Similarity scores (0.00–1.00) reflect structural overlap with the target compound, primarily based on azetidine ring retention and substituent positions .

- Dihydrochloride salts (e.g., 1557591-41-9) exhibit higher molecular weights and altered solubility compared to monohydrochlorides .

Hydroxyl vs. Methoxy Groups

- Hydroxymethyl (Target Compound) : Enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes, receptors). This property is critical in drug design for optimizing binding affinity .

Aminomethyl vs. Hydroxymethyl Substitutions

- (3-Methylazetidin-3-yl)methanamine dihydrochloride (1557591-41-9) : The primary amine group enables conjugation with carboxylic acids or carbonyl groups, making it a versatile intermediate in peptide-mimetic drug synthesis .

Benzyl Substitution

Research Findings and Challenges

- Solubility Limitations : While hydrochloride salts improve aqueous solubility, highly lipophilic derivatives (e.g., benzyl-substituted analogues) may require prodrug strategies for optimal bioavailability .

- Toxicity: Limited toxicological data exist for azetidine derivatives, necessitating further in vivo studies to assess safety profiles .

Biological Activity

(1-Methylazetidin-3-yl)methanol hydrochloride is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique azetidine ring structure and is classified as a hydrochloride salt, indicating its formation from hydrochloric acid. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN\O

- Molecular Weight : 137.60 g/mol

The compound's structure includes a hydroxymethyl group attached to the azetidine ring, which is crucial for its biological interactions.

(1-Methylazetidin-3-yl)methanol hydrochloride interacts with various molecular targets, influencing biological pathways. Its mechanism of action involves:

- Binding to Receptors : The compound acts as a ligand for specific receptors, modulating their activity.

- Enzyme Interaction : It may inhibit or activate certain enzymes, leading to altered metabolic pathways.

- Cellular Effects : Preliminary studies indicate potential antiproliferative effects on cancer cells, suggesting it may induce apoptosis through the modulation of apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). IC values were reported at nanomolar concentrations, indicating high potency.

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 0.075 | Induction of apoptosis |

| Hs578T | 0.033 | Inhibition of cell proliferation |

These findings suggest that (1-Methylazetidin-3-yl)methanol hydrochloride may disrupt microtubule formation and induce apoptotic signaling pathways by regulating proteins such as Bcl2 and Bax .

Antibacterial Activity

The compound also exhibits antibacterial properties:

- Microbial Assays : Studies have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

Case Studies

Several case studies have explored the biological effects of (1-Methylazetidin-3-yl)methanol hydrochloride:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a marked decrease in cell viability in MCF-7 cells, with mechanisms involving apoptosis induction through caspase activation .

- Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Applications in Medicinal Chemistry

The versatility of (1-Methylazetidin-3-yl)methanol hydrochloride extends to various applications:

- Drug Development : Its structural characteristics make it a valuable intermediate in synthesizing novel therapeutic agents targeting cancer and infectious diseases.

- Organic Synthesis : It serves as a building block for more complex molecules in pharmaceutical research.

Q & A

Q. What structural analogs of (1-Methylazetidin-3-yl)methanol hydrochloride are relevant for SAR studies?

- Methodological Answer : Key analogs include:

| Compound Name | CAS Number | Similarity Index | Key Structural Variation |

|---|---|---|---|

| 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | 1630082-57-3 | 0.94 | Spirocyclic amine backbone |

| (R)-3-(Methoxymethyl)morpholine hydrochloride | 218594-74-2 | 1.00 | Morpholine ring substitution |

| 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride | 1803609-11-1 | 0.94 | Additional amine group |

These analogs are synthesized via parallel routes and tested in comparative bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.